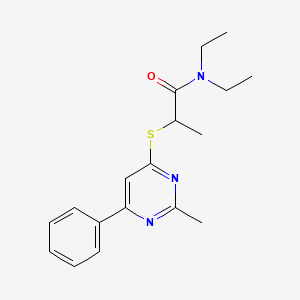
N,N-diethyl-2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylpropanamide: is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a phenyl group and a sulfanylpropanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylpropanamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the phenyl group and the sulfanylpropanamide moiety. The key steps include:
Formation of the Pyrimidine Core: This can be achieved by reacting appropriate precursors such as 2-methyl-4,6-dichloropyrimidine with phenylboronic acid under Suzuki coupling conditions.
Introduction of the Sulfanylpropanamide Moiety: This step involves the reaction of the pyrimidine intermediate with N,N-diethyl-2-chloropropanamide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, efficient purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-diethyl-2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield the corresponding dihydropyrimidine derivative.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Functionalized pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-diethyl-2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylpropanamide is used as a building block in the synthesis of more complex molecules
Biology and Medicine: This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Wirkmechanismus
The mechanism of action of N,N-diethyl-2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylpropanamide involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzymes and receptors, modulating their activity. The sulfanylpropanamide moiety can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- N,N-diethyl-2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylethanamine
- N,N-diethyl-2-(2-methyl-6-phenylpyrimidin-4-yl)thioacetamide
Comparison: N,N-diethyl-2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylpropanamide is unique due to its specific substitution pattern and the presence of the sulfanylpropanamide moiety. This structural feature distinguishes it from other similar compounds and can result in different chemical reactivity and biological activity. For example, the presence of the propanamide group can enhance its solubility and stability compared to its analogs.
Eigenschaften
IUPAC Name |
N,N-diethyl-2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-5-21(6-2)18(22)13(3)23-17-12-16(19-14(4)20-17)15-10-8-7-9-11-15/h7-13H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLTYZVJSYHWFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C)SC1=NC(=NC(=C1)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
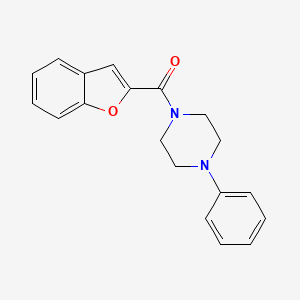
![N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B4955572.png)
![5-Acetyl-2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-6-methyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B4955573.png)
![(2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B4955582.png)
![2-(4-CHLOROPHENOXY)-N'-[(3Z)-1-[(4-METHYLPIPERAZIN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE](/img/structure/B4955588.png)
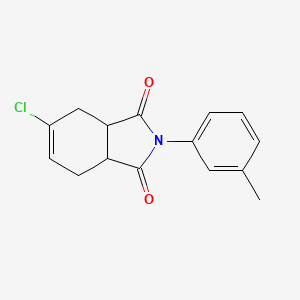
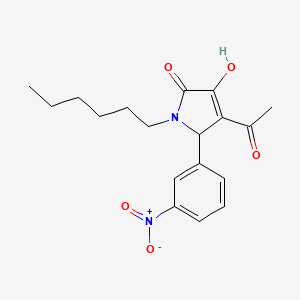
![Ethyl 1-[3-(benzyloxy)benzyl]piperidine-4-carboxylate](/img/structure/B4955603.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4955611.png)
![Methyl 2-{[(3,5-dimethoxyphenyl)carbonyl]amino}-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4955618.png)
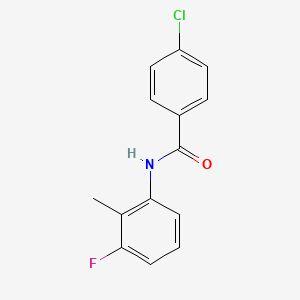
![N-{[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B4955633.png)
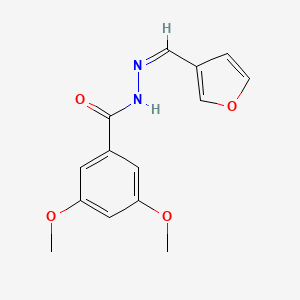
![(E)-3-(4-butoxyanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B4955650.png)
